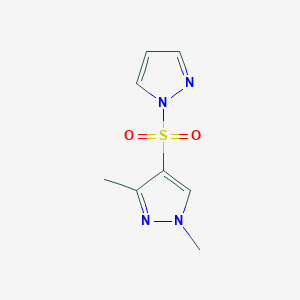![molecular formula C22H23N5O2S B4577518 3-methyl-6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4577518.png)
3-methyl-6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine
説明
Synthesis Analysis
- The synthesis of triazolo[3,4-a]phthalazine derivatives, including those similar to our compound of interest, involves multi-component reactions. One study discusses the synthesis and biological evaluation of such derivatives, indicating their potential as positive inotropic agents (Wu et al., 2013).
Molecular Structure Analysis
- The molecular structure of triazolo[3,4-a]phthalazine derivatives is characterized by a fused heterocyclic system. This structure contributes to the compound's biological activity and binding properties, as seen in compounds with selective binding to GABA-A receptors (Carling et al., 2004).
Chemical Reactions and Properties
- These compounds undergo various chemical reactions, including methylation and cyclization. For instance, a study on the methylation of s-triazolo[3,4-a]phthalazine in rats highlights its metabolism, leading to more lipophilic metabolites (Imamura et al., 2003).
Physical Properties Analysis
- The physical properties of triazolo[3,4-a]phthalazine derivatives have not been explicitly detailed in the available literature. However, the properties are likely influenced by the specific functional groups and molecular structure.
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, are shaped by the triazolo[3,4-a]phthalazine core. The presence of various substituents affects these properties, as seen in their synthesis and evaluation for different biological activities (Salehi et al., 2012).
科学的研究の応用
Synthesis and Biological Evaluation
Researchers have synthesized series of [1,2,4]triazolo[3,4‐a]phthalazine and tetrazolo[5,1‐a]phthalazine derivatives, including those bearing substituted benzylpiperazine moieties, to evaluate their positive inotropic activity. These compounds, including the one , showed significant in vitro activity, surpassing existing drugs like milrinone in isolated rabbit heart preparations. Some derivatives exhibited increased stroke volume, indicating their potential as positive inotropic agents (Wu et al., 2013).
Antimicrobial Activities
A study focused on synthesizing new 1,2,4-triazole derivatives, including triazolo[3,4-a]phthalazine compounds, to investigate their antimicrobial properties. These compounds were evaluated against various microorganisms, and some showed good to moderate antimicrobial activities, suggesting their potential application in developing new antimicrobial agents (Bektaş et al., 2010).
Anticonvulsant Activity
Another research avenue for these compounds includes the synthesis of 6-alkoxy-[1,2,4]triazolo[3,4‐a]phthalazines to evaluate their anticonvulsant activity. Certain derivatives displayed significant efficacy in preclinical models, with some compounds showing protective index values indicative of potential use in treating seizure disorders (Zhang et al., 2009).
Anticancer and Antimicrobial Activity
New analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines have been synthesized and evaluated for their anticancer and antimicrobial activities. This research highlighted several compounds with promising IC50 values against HCT 116 cancer cell lines, alongside antimicrobial screening results, indicating the potential for further development in cancer therapy and infection control (Kumar et al., 2019).
特性
IUPAC Name |
3-methyl-6-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-15-10-11-17(14-20(15)30(28,29)26-12-6-3-7-13-26)21-18-8-4-5-9-19(18)22-24-23-16(2)27(22)25-21/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVAXSVGILMKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(pentafluorophenyl)acetamide](/img/structure/B4577438.png)
![5-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4577439.png)
![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4577444.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4577461.png)
![2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4577472.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4577480.png)
![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4577485.png)
![(4-{[2-(2-methylphenyl)-1H-benzimidazol-5-yl]oxy}phenyl)amine](/img/structure/B4577490.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577505.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4577507.png)
![2-imino-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4577513.png)


